リボフラビン 4',5'-ジリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The biosynthesis of riboflavin 4',5'-diphosphate involves a series of enzymatically catalyzed reactions. Starting from GTP and ribulose 5-phosphate, the process includes the formation of 6,7-dimethyl-8-ribityllumazine, which then participates in dismutation reactions catalyzed by riboflavin synthase to produce riboflavin. Riboflavin is subsequently phosphorylated to yield riboflavin 4',5'-diphosphate (Fischer & Bacher, 2008), (Volk & Bacher, 1991).

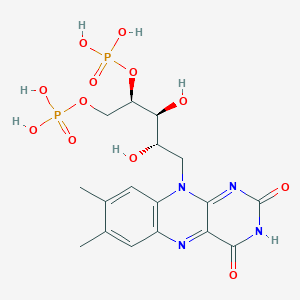

Molecular Structure Analysis

The molecular structure of riboflavin 4',5'-diphosphate is characterized by the presence of a ribityl side chain attached to the isoalloxazine ring. This structure plays a crucial role in its function as a coenzyme, facilitating electron transfer reactions in various enzymatic processes. Detailed structural analysis has been provided by crystallographic studies, revealing how the compound interacts with metal ions and other molecules within the active sites of enzymes (Liao et al., 2001).

Chemical Reactions and Properties

Riboflavin 4',5'-diphosphate is involved in several chemical reactions, primarily serving as a cofactor for various flavoproteins. It undergoes redox reactions, alternating between oxidized and reduced forms (FMN and FMNH2), which are crucial for its role in the electron transport chain and other metabolic processes. Its ability to participate in these reactions is attributed to the unique chemical properties of the isoalloxazine ring system (Scola-Nagelschneider & Hemmerich, 1976).

Physical Properties Analysis

The physical properties of riboflavin 4',5'-diphosphate, such as solubility, stability, and spectroscopic characteristics, are influenced by its molecular structure. These properties are essential for its biological functions and interactions with proteins. For instance, its stability under various conditions affects its role in cellular processes and its interaction with light contributes to its function in photoreceptor proteins (Nielsen, Rauschenbach, & Bacher, 1986).

Chemical Properties Analysis

The chemical properties of riboflavin 4',5'-diphosphate, including its reactivity and binding characteristics, play a pivotal role in its function as a coenzyme. Its ability to accept and donate electrons makes it a vital participant in oxidation-reduction reactions within the cell. The specific interactions between riboflavin 4',5'-diphosphate and enzyme active sites are critical for the catalytic efficiency of flavoenzymes (Nielsen, Rauschenbach, & Bacher, 1983).

科学的研究の応用

生合成における役割

リボフラビンはGTPとリブロース5-リン酸から生合成されます {svg_1}. 5-アミノ-6-リビチルアミノ-2,4(1H,3H)-ピリミジンジオン5'-リン酸へと至る初期反応は、分類群によって大きな違いが見られますが、その後の反応段階はすべての分類群で共通しています {svg_2}.

フラボプロテイン

リボフラビンは、フラビンアデニンジヌクレオチド (FAD) とフラビンモノヌクレオチド (FMN) の前駆体となります。 FADおよび/またはFMN補酵素がフラボプロテインに結合することは、それらの集合と活性を調節するために重要です {svg_3}.

ミトコンドリア代謝

フラボプロテインは、ミトコンドリア代謝を含む、さまざまな生化学的経路を調節します {svg_4}.

リボフラビン輸送

フラボプロテインは、リボフラビンの輸送にも役割を果たします {svg_5}.

ユビキノンとFADの合成

ユビキノンとFADの合成は、フラボプロテインによって調節されます {svg_6}.

抗酸化シグナル伝達

フラボプロテインは、抗酸化シグナル伝達に関与しています {svg_7}.

一炭素代謝

一炭素代謝は、フラボプロテインによって調節される別の生化学的経路です {svg_8}.

一酸化窒素シグナル伝達とペルオキシソーム酸化代謝

作用機序

Target of Action

Riboflavin 4’,5’-diphosphate, also known as Vitamin B2, primarily targets flavoproteins in the human body . These flavoproteins play a crucial role in various biochemical pathways, including mitochondrial metabolism, riboflavin transport, ubiquinone and FAD synthesis, antioxidant signaling, one-carbon metabolism, nitric oxide signaling, and peroxisome oxidative metabolism .

Mode of Action

Riboflavin 4’,5’-diphosphate serves as a precursor to two essential cofactors: Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) . The binding of FAD and/or FMN cofactors to flavoproteins is critical for regulating their assembly and activity . This interaction leads to changes in the structure and function of these proteins, thereby influencing various biochemical reactions.

Biochemical Pathways

Riboflavin 4’,5’-diphosphate is involved in numerous biochemical pathways. It plays a significant role in the purine biosynthesis pathway and the pentose phosphate pathway . The conversion steps from Inosine-5’-Monophosphate (IMP) to 2,5-Diamino-6-Ribosylamino-4(3H)-Pyrimidinone-5’-Phosphate (DARPP) are particularly crucial in riboflavin production . These pathways and their downstream effects are essential for the body’s energy metabolism and cellular respiration.

Pharmacokinetics

Riboflavin 4’,5’-diphosphate is water-soluble and is absorbed in the human gastrointestinal tract by specialized transport protein systems . Its absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability. The elimination half-life of riboflavin is approximately 66 to 84 minutes .

Result of Action

The action of Riboflavin 4’,5’-diphosphate results in the regulation of a diverse array of biochemical pathways. It plays a key role in energy metabolism, cellular respiration, and antibody production, as well as normal growth and development . It is also essential for the metabolism of other vitamins and nutrients, such as niacin, vitamin B6, and folate .

Action Environment

The action, efficacy, and stability of Riboflavin 4’,5’-diphosphate can be influenced by various environmental factors. For instance, the gut microbiome can synthesize vitamin B2, although its contributions are generally considered insufficient to meet dietary needs . Additionally, the efficiency of riboflavin production can be enhanced through fermentation using genetically modified microorganisms .

特性

IUPAC Name |

[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROVZJTZFFUDOZ-SCRDCRAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

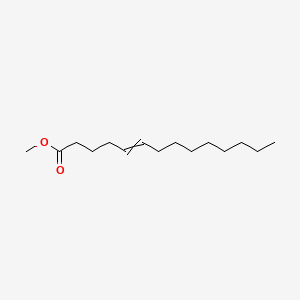

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86108-25-0 |

Source

|

| Record name | Riboflavin 4',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 4',5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I85AB6YHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1142142.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)